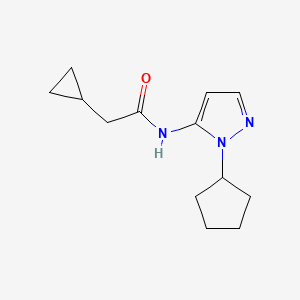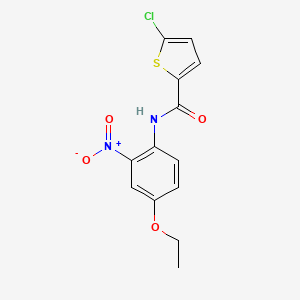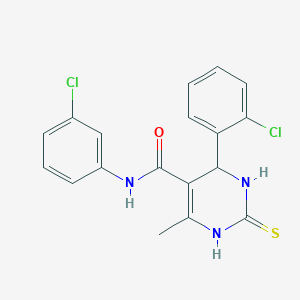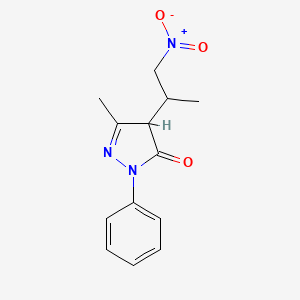![molecular formula C13H16N2O B5111258 1-[3-(4-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5111258.png)
1-[3-(4-methylphenoxy)propyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-methylphenoxy)propyl]-1H-imidazole, also known as MPPIM, is a synthetic compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
科学研究应用
1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In drug discovery, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In chemical biology, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been employed as a tool compound for the study of protein-protein interactions.
作用机制
The mechanism of action of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole is not fully understood, but it is believed to involve the modulation of protein-protein interactions. 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been shown to bind to the 14-3-3 protein, a key regulator of several cellular processes, including cell cycle progression, apoptosis, and signal transduction. By binding to the 14-3-3 protein, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole may disrupt the interaction between the 14-3-3 protein and its target proteins, leading to altered cellular signaling pathways.
Biochemical and Physiological Effects
1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been reported to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In inflammation models, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to decreased inflammation and tissue damage. In neurological disorders, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been shown to improve cognitive function and reduce neuroinflammation, suggesting a potential therapeutic role in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
1-[3-(4-methylphenoxy)propyl]-1H-imidazole has several advantages for lab experiments, including its high purity, stability, and availability. 1-[3-(4-methylphenoxy)propyl]-1H-imidazole can be easily synthesized in large quantities, making it a cost-effective tool compound for research. However, 1-[3-(4-methylphenoxy)propyl]-1H-imidazole also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Careful dose-response studies should be conducted to determine the optimal concentration range for 1-[3-(4-methylphenoxy)propyl]-1H-imidazole in different experimental settings.
未来方向
There are several future directions for the research on 1-[3-(4-methylphenoxy)propyl]-1H-imidazole. First, further studies are needed to elucidate the exact mechanism of action of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole and its binding partners. Second, the potential therapeutic applications of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole in various diseases should be explored in more detail, including in vivo studies in animal models. Third, the development of new 1-[3-(4-methylphenoxy)propyl]-1H-imidazole derivatives with improved pharmacokinetic and pharmacodynamic properties should be pursued to enhance their therapeutic potential. Fourth, the use of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole as a tool compound for the study of protein-protein interactions should be expanded to other cellular pathways and processes. Finally, the potential applications of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole in other fields of science, such as materials science and nanotechnology, should be investigated.
合成方法
The synthesis of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole involves the reaction of 4-methylphenol with 3-bromopropylamine, followed by the cyclization of the resulting intermediate with imidazole-1-carboxaldehyde. The final product is obtained after purification through column chromatography. The yield of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole is around 50%, and the purity can be increased through recrystallization.
属性
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-12-3-5-13(6-4-12)16-10-2-8-15-9-7-14-11-15/h3-7,9,11H,2,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMJKUZAILIVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-methylphenoxy)propyl]-1H-imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5111196.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5111224.png)

![N-(3,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5111231.png)
![4-(4-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5111235.png)
![3,4-dichloro-N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5111240.png)
![N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111246.png)
![1-(2-ethoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5111254.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5111260.png)
![2-[4-(2-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5111268.png)

